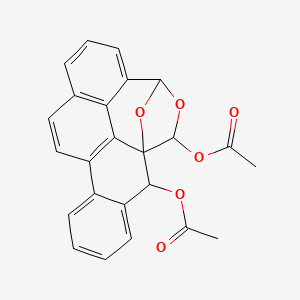![molecular formula C22H20N4O6 B14521061 4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 62500-71-4](/img/structure/B14521061.png)
4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a piperidine ring, a triazine ring, and two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways. The piperidine and triazine rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-{(1,2-Phenylenebis(methylene))bis(sulfanediyl)}dibenzoic acid: This compound features a similar dibenzoic acid structure but with different linking groups.
2,2’-{(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)}bis(oxy)dibenzoic acid: Another similar compound with a different central core.
Uniqueness
4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its combination of a piperidine ring, a triazine ring, and two benzoic acid moieties. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable complexes with metal ions, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
62500-71-4 |
|---|---|
Molecular Formula |
C22H20N4O6 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C22H20N4O6/c27-18(28)14-4-8-16(9-5-14)31-21-23-20(26-12-2-1-3-13-26)24-22(25-21)32-17-10-6-15(7-11-17)19(29)30/h4-11H,1-3,12-13H2,(H,27,28)(H,29,30) |
InChI Key |
SNDPSWCYDPLBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)


![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)







![2-[(3-Phenylacryloyl)amino]butanoic acid](/img/structure/B14521057.png)

![Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide](/img/structure/B14521060.png)
